molecular formula C11H9ClN2O3 B8289348 (3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid

(3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid

Cat. No. B8289348
M. Wt: 252.65 g/mol
InChI Key: MTQIVQNYMNIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Carbamoyl-5-chloro-indol-1-yl)-acetic acid

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

2-(3-carbamoyl-5-chloroindol-1-yl)acetic acid

InChI

InChI=1S/C11H9ClN2O3/c12-6-1-2-9-7(3-6)8(11(13)17)4-14(9)5-10(15)16/h1-4H,5H2,(H2,13,17)(H,15,16)

InChI Key

MTQIVQNYMNIBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-carbamoyl-5-chloro-indol-1-yl)-acetic acid tert-butyl ester (455 mg, 0.973 mmol) in CH2Cl2 (6.0 mL) was added TFA (3.0 mL) at RT and stirring was continued for 2 h. Methanol was then added to the reaction mixture and volatiles were removed in vacuo. The residue was taken up in methanol and concentrated again under reduced pressure. The residue was dissolved in 1N aqueous NaOH and washed with CH2Cl2 (3×). The water phase was acidified to pH 2 by adding 6N aqueous HCl to form a white suspension. The precipitate was filtered off, washed with water and dried in vacuo to afford the crude title compound as a white solid. MS (LC/MS): 253 [M+H]+, 505 [2M+H]+; tR (HPLC conditions b): 3.99 min. The product was used in the next reaction step without further purification.
Name
(3-carbamoyl-5-chloro-indol-1-yl)-acetic acid tert-butyl ester
Quantity
455 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.